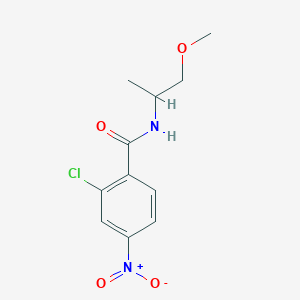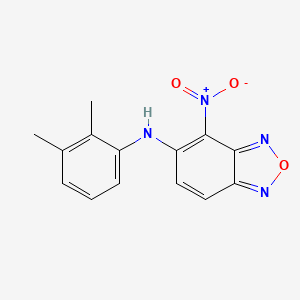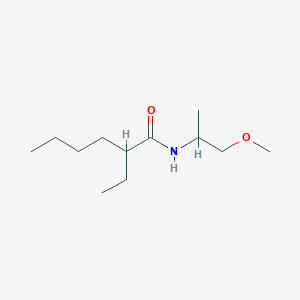![molecular formula C18H12BrN3O3S B3953927 5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953927.png)
5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide
Descripción general
Descripción
5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide, also known as BNTX, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNTX belongs to the class of compounds known as naphthamides, which are characterized by their naphthalene ring structure. In
Mecanismo De Acción
5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide acts as a competitive antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain and spinal cord. The delta opioid receptor is involved in the regulation of pain, mood, and addiction, and its activation by endogenous opioid peptides or exogenous agonists can produce analgesia, euphoria, and reward. This compound binds to the delta opioid receptor with high affinity and specificity, preventing the binding of agonists and thereby blocking their effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects in various experimental models. In animal studies, this compound has been shown to produce dose-dependent inhibition of delta opioid receptor-mediated analgesia, as well as attenuate the rewarding effects of delta opioid receptor agonists. This compound has also been shown to produce antidepressant-like effects in animal models of depression, suggesting a potential role for delta opioid receptor antagonists in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its high selectivity and specificity for the delta opioid receptor. This allows researchers to selectively block the effects of delta opioid receptor agonists without affecting other opioid receptors or non-opioid systems. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide and its potential applications in scientific research. One area of interest is the role of delta opioid receptors in the regulation of mood and affective disorders, such as depression and anxiety. Another area of interest is the potential use of delta opioid receptor antagonists in the treatment of opioid addiction and withdrawal. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other areas, such as pain management and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a selective antagonist of the delta opioid receptor, which is involved in the regulation of pain, mood, and addiction. This compound has been shown to be effective in blocking the effects of delta opioid receptor agonists, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
5-bromo-N-[(4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c19-16-6-2-3-13-14(16)4-1-5-15(13)17(23)21-18(26)20-11-7-9-12(10-8-11)22(24)25/h1-10H,(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXYZRUWMXZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)-4-piperidinyl]ethanol](/img/structure/B3953854.png)
![5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide](/img/structure/B3953869.png)

![2-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3953876.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3953888.png)
![3-ethyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3953889.png)
![2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3953896.png)





![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953936.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)